3-O-Benzyl-D-glucal

Catalog No.
S12549686
CAS No.
M.F
C13H16O4
M. Wt
236.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-O-Benzyl-D-glucal

Product Name

3-O-Benzyl-D-glucal

IUPAC Name

2-(hydroxymethyl)-4-phenylmethoxy-3,4-dihydro-2H-pyran-3-ol

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

InChI

InChI=1S/C13H16O4/c14-8-12-13(15)11(6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2

InChI Key

LKEBLOVVXQGUNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2C=COC(C2O)CO

3-O-Benzyl-D-glucal is a derivative of D-glucal, characterized by the presence of three benzyl groups attached to the hydroxyl groups at positions 3, 4, and 6 of the glucose molecule. This compound is notable for its unique structure, which enhances its reactivity and solubility in organic solvents, making it a valuable intermediate in organic synthesis. Its molecular formula is C15_{15}H16_{16}O5_5, and it has a melting point ranging from 55 to 59 °C . The compound is primarily utilized in the synthesis of various glycosidase inhibitors and other biologically active molecules.

Due to its unsaturated aldehyde functional group. Key reactions include:

  • Condensation Reactions: It can undergo condensation with various enolates, leading to the formation of complex structures such as glucalpropenones. For instance, when reacted with acetophenone, it yields products that are further transformed into chromanes via palladium-catalyzed reactions .
  • Reduction Reactions: The compound can be reduced using zinc to yield tri-O-benzyl-D-glucal, showcasing its versatility in synthetic applications .
  • Addition Reactions: 3-O-Benzyl-D-glucal serves as an excellent substrate for nucleophilic additions, making it useful in the construction of glycosidic bonds.

The biological activity of 3-O-Benzyl-D-glucal is primarily linked to its role as a precursor in the synthesis of glycosidase inhibitors. These inhibitors are significant in medicinal chemistry for their potential therapeutic applications against various diseases, including cancer and viral infections. The compound's structure allows for modifications that enhance its selectivity and potency against specific enzymes involved in carbohydrate metabolism .

The synthesis of 3-O-Benzyl-D-glucal can be achieved through several methods:

  • Direct Benzylation: This method involves the direct benzylation of triacetylglucal, yielding 3-O-benzyl-D-glucal with moderate efficiency (around 55% yield) .
  • Zinc Reduction: Another approach includes the reduction of 3,4,6-tri-O-benzyl-D-glucal using zinc, which provides a straightforward pathway to obtain the desired compound .
  • Benzylation of Glucal: The compound can also be synthesized by benzylating glucal directly under controlled conditions, ensuring high selectivity and yield .

3-O-Benzyl-D-glucal is utilized in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing complex carbohydrates and glycosides.
  • Medicinal Chemistry: Its derivatives are explored as potential glycosidase inhibitors, which are crucial for developing treatments for metabolic disorders and certain cancers.
  • Material Science: The compound's unique properties make it suitable for use in creating novel materials with specific functionalities.

Studies have indicated that 3-O-Benzyl-D-glucal interacts effectively with various enzymes involved in carbohydrate metabolism. Its derivatives have been shown to inhibit glycosidases selectively, suggesting potential therapeutic uses. Interaction studies often focus on the binding affinities and mechanisms by which these compounds affect enzyme activity, providing insights into their pharmacological profiles .

Several compounds share structural similarities with 3-O-Benzyl-D-glucal, each possessing unique properties that differentiate them:

Compound NameStructure FeaturesUnique Properties
3,4,6-Tri-O-benzyl-D-glucalThree benzyl groupsVersatile intermediate for glycosidase inhibitors
D-GlucoseNo benzyl substitutionsNaturally occurring sugar; less reactive
D-GalactoseSimilar sugar structureDifferent stereochemistry affects reactivity
2-C-Methyl-3-O-benzyl-D-glucalMethyl group at position 2Enhanced lipophilicity; different biological activities
TriacetylglucalAcetate esters instead of benzyl groupsUsed as a precursor for various synthetic routes

The uniqueness of 3-O-Benzyl-D-glucal lies in its enhanced reactivity due to the presence of multiple benzyl groups, which facilitate diverse synthetic transformations while providing a scaffold for biologically active compounds.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

236.10485899 g/mol

Monoisotopic Mass

236.10485899 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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